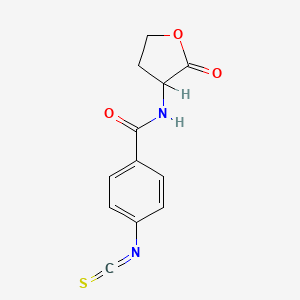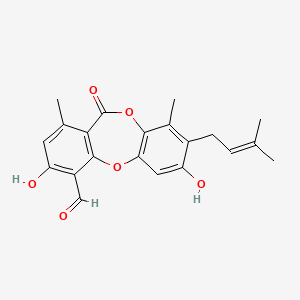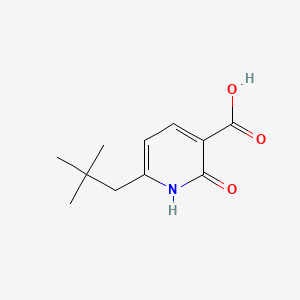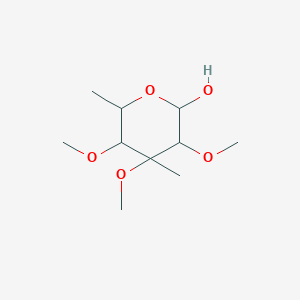
4-イソチオシアネートベンゾイル-DL-ホモセリンラクトン
概要
説明
4-Isothiocyanatobenzoyl-DL-homoserine lactone is a chemical compound with the molecular formula C12H10N2O3S and a molecular weight of 262.28 g/mol . It is a derivative of homoserine lactone, which is a key signaling molecule in bacterial quorum sensing. The compound features an isothiocyanate group attached to a benzoyl moiety, which is further linked to a homoserine lactone structure.
科学的研究の応用
4-Isothiocyanatobenzoyl-DL-homoserine lactone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its role in bacterial quorum sensing and its potential to inhibit bacterial communication.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatobenzoyl-DL-homoserine lactone typically involves the following steps:
Formation of Benzoyl Chloride Intermediate: Benzoyl chloride is reacted with potassium thiocyanate to form benzoyl isothiocyanate.
Coupling with Homoserine Lactone: The benzoyl isothiocyanate is then coupled with DL-homoserine lactone under basic conditions to yield the final product.
The reaction conditions generally involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-Isothiocyanatobenzoyl-DL-homoserine lactone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Isothiocyanatobenzoyl-DL-homoserine lactone can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Thiourea or thiocarbamate derivatives.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
作用機序
The mechanism of action of 4-Isothiocyanatobenzoyl-DL-homoserine lactone involves its interaction with bacterial quorum sensing pathways. The isothiocyanate group can react with nucleophilic sites on bacterial proteins, potentially disrupting their function and inhibiting bacterial communication. This can lead to a reduction in virulence and biofilm formation.
類似化合物との比較
Similar Compounds
- N-Octanoyl-L-homoserine lactone
- N-(3-Hydroxydodecanoyl)-DL-homoserine lactone
- N-(3-Oxododecanoyl)-L-homoserine lactone
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
Uniqueness
4-Isothiocyanatobenzoyl-DL-homoserine lactone is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other homoserine lactone derivatives. This unique functional group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
4-isothiocyanato-N-(2-oxooxolan-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(14-10-5-6-17-12(10)16)8-1-3-9(4-2-8)13-7-18/h1-4,10H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUPAVIAPDIGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58394-58-4 | |
| Record name | 4-Isothiocyanatobenzoyl-DL-homoserine lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058394584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IBHL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 58394-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)










![[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1212574.png)

